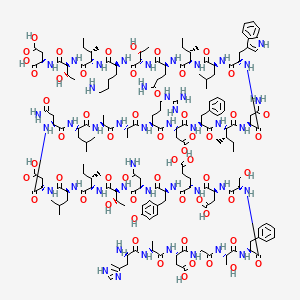

hGLP-2(1-33,M10Y)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Humanes Glucagon-like Peptid-2 (1-33, Methionin 10 zu Tyrosin) ist ein modifiziertes Peptid, das vom humanen Glucagon-like Peptid-2 abgeleitet ist. Die Modifikation beinhaltet den Austausch von Methionin an Position 10 durch Tyrosin. Diese Änderung ermöglicht eine oxidative Jodierung des Peptids, die die Herstellung eines radiomarkierten Liganden ermöglicht, der für die Untersuchung der Pharmakologie von Glucagon-like Peptid-2-Rezeptoren nützlich ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von humanem Glucagon-like Peptid-2 (1-33, Methionin 10 zu Tyrosin) erfolgt über Festphasenpeptidsynthese. Das Methionin an Position 10 wird durch Tyrosin ersetzt, um eine oxidative Jodierung zu ermöglichen. Das Peptid wird anschließend mit Hilfe der Hochleistungsflüssigkeitschromatographie gereinigt, um seine Reinheit und Integrität zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von humanem Glucagon-like Peptid-2 (1-33, Methionin 10 zu Tyrosin) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und fortschrittliche Reinigungstechniken werden eingesetzt, um die Verbindung in großen Mengen unter Einhaltung hoher Reinheitsstandards herzustellen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of human glucagon-like peptide-2 (1-33, methionine 10 to tyrosine) involves solid-phase peptide synthesis. The methionine at position 10 is replaced with tyrosine to allow for oxidative iodination. The peptide is then purified using high-performance liquid chromatography to ensure its purity and integrity .

Industrial Production Methods

Industrial production of human glucagon-like peptide-2 (1-33, methionine 10 to tyrosine) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to produce the compound in bulk quantities while maintaining high purity standards .

Analyse Chemischer Reaktionen

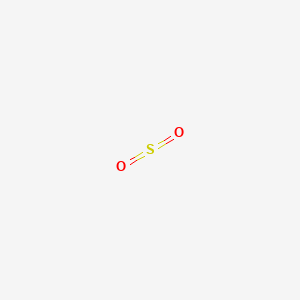

Arten von Reaktionen

Humanes Glucagon-like Peptid-2 (1-33, Methionin 10 zu Tyrosin) unterliegt hauptsächlich einer oxidativen Jodierung. Diese Reaktion ist entscheidend für die Markierung des Peptids mit Jod-125, das in verschiedenen pharmakologischen Studien verwendet wird .

Häufige Reagenzien und Bedingungen

Die oxidative Jodierung von humanem Glucagon-like Peptid-2 (1-33, Methionin 10 zu Tyrosin) beinhaltet typischerweise die Verwendung von Jod-125 und einem Oxidationsmittel wie Chloramin-T. Die Reaktion wird unter milden Bedingungen durchgeführt, um eine Degradation des Peptids zu verhindern .

Hauptprodukte

Das Hauptprodukt der oxidativen Jodierungsreaktion ist das radiomarkierte Peptid, das als Ligand in pharmakologischen Studien verwendet wird, um die Bindung und Aktivität von Glucagon-like Peptid-2-Rezeptoren zu untersuchen .

Wissenschaftliche Forschungsanwendungen

Humanes Glucagon-like Peptid-2 (1-33, Methionin 10 zu Tyrosin) hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Humanes Glucagon-like Peptid-2 (1-33, Methionin 10 zu Tyrosin) übt seine Wirkungen aus, indem es an Glucagon-like Peptid-2-Rezeptoren bindet. Diese Bindung aktiviert intrazelluläre Signalwege, einschließlich des zyklischen Adenosinmonophosphat-Signalwegs, was zu verschiedenen physiologischen Reaktionen wie verstärktem Darmwachstum und reduzierter Entzündung führt .

Wirkmechanismus

Human glucagon-like peptide-2 (1-33, methionine 10 to tyrosine) exerts its effects by binding to glucagon-like peptide-2 receptors. This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate pathway, leading to various physiological responses such as enhanced intestinal growth and reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Humanes Glucagon-like Peptid-2 (1-33): Die unmodifizierte Form des Peptids.

Humanes Glucagon-like Peptid-2 (3-33, Methionin 10 zu Tyrosin): Eine weitere modifizierte Form mit ähnlichen Radiomarkierungsmöglichkeiten.

Einzigartigkeit

Humanes Glucagon-like Peptid-2 (1-33, Methionin 10 zu Tyrosin) ist aufgrund seiner spezifischen Modifikation, die eine oxidative Jodierung ermöglicht, einzigartig. Diese Eigenschaft macht es besonders wertvoll für die Herstellung radiomarkierter Liganden, die in Rezeptorstudien verwendet werden .

Eigenschaften

Molekularformel |

C169H254N44O56 |

|---|---|

Molekulargewicht |

3798 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C169H254N44O56/c1-21-79(11)130(161(261)190-100(48-50-119(172)220)145(245)211-134(86(18)216)165(265)189-98(42-33-34-52-170)144(244)207-133(82(14)24-4)164(264)213-135(87(19)217)166(266)205-116(168(268)269)69-129(235)236)208-156(256)104(56-78(9)10)193-150(250)108(60-92-70-180-97-41-32-31-40-95(92)97)197-152(252)110(63-121(174)222)204-162(262)131(80(12)22-2)209-157(257)107(58-90-38-29-26-30-39-90)195-154(254)114(67-127(231)232)200-142(242)99(43-35-53-179-169(176)177)187-138(238)84(16)183-137(237)83(15)185-146(246)102(54-76(5)6)192-151(251)109(62-120(173)221)198-155(255)115(68-128(233)234)201-147(247)103(55-77(7)8)203-163(263)132(81(13)23-3)210-167(267)136(88(20)218)212-158(258)111(64-122(175)223)199-148(248)106(59-91-44-46-94(219)47-45-91)194-143(243)101(49-51-124(225)226)188-153(253)113(66-126(229)230)202-160(260)118(74-215)206-149(249)105(57-89-36-27-25-28-37-89)196-159(259)117(73-214)186-123(224)72-181-141(241)112(65-125(227)228)191-139(239)85(17)184-140(240)96(171)61-93-71-178-75-182-93/h25-32,36-41,44-47,70-71,75-88,96,98-118,130-136,180,214-219H,21-24,33-35,42-43,48-69,72-74,170-171H2,1-20H3,(H2,172,220)(H2,173,221)(H2,174,222)(H2,175,223)(H,178,182)(H,181,241)(H,183,237)(H,184,240)(H,185,246)(H,186,224)(H,187,238)(H,188,253)(H,189,265)(H,190,261)(H,191,239)(H,192,251)(H,193,250)(H,194,243)(H,195,254)(H,196,259)(H,197,252)(H,198,255)(H,199,248)(H,200,242)(H,201,247)(H,202,260)(H,203,263)(H,204,262)(H,205,266)(H,206,249)(H,207,244)(H,208,256)(H,209,257)(H,210,267)(H,211,245)(H,212,258)(H,213,264)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H,235,236)(H,268,269)(H4,176,177,179)/t79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,96-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,130-,131-,132-,133-,134-,135-,136-/m0/s1 |

InChI-Schlüssel |

BONVCUWVEHTDCR-NTNVLEAHSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B10827686.png)

![8-[5-(difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B10827710.png)

![20-[[2,4-Dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827721.png)

![3-(2,4,6-trimethylphenyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole](/img/structure/B10827723.png)

![N-[4-(3-chloro-4-cyano-N-methylanilino)cyclohexyl]-4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazin-1-yl]benzamide](/img/structure/B10827730.png)

![N,N'-(11-((2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)methyl)-11-methyl-3,6,9,13,16,19-hexaoxahenicosane-1,21-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide)](/img/structure/B10827739.png)

![1-~{tert}-butyl-~{N}-[(5~{R})-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]-1,2,3-triazole-4-carboxamide](/img/structure/B10827741.png)